Bienvenue dans la boutique en ligne BenchChem!

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate

Prodrug design Hydrolytic stability Controlled release

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate (CAS 188526-16-1) is a 1,3-dioxol-2-one (vinylene carbonate) derivative bearing a benzyl ester at the 4-position and a tert-butyl substituent at the 5-position of the heterocyclic ring. With molecular formula C₁₅H₁₆O₅, molecular weight 276.29 g/mol, exact mass 276.10, polar surface area (PSA) 69.65 Ų, and a calculated LogP of 2.89, the compound occupies a distinct lipophilicity space within its congeneric series.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
Cat. No. B13699038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H16O5/c1-15(2,3)12-11(19-14(17)20-12)13(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyDEWWXSIOVZDIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate: Core Physicochemical Identity and Compound-Class Context for Procurement Decisions


Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate (CAS 188526-16-1) is a 1,3-dioxol-2-one (vinylene carbonate) derivative bearing a benzyl ester at the 4-position and a tert-butyl substituent at the 5-position of the heterocyclic ring . With molecular formula C₁₅H₁₆O₅, molecular weight 276.29 g/mol, exact mass 276.10, polar surface area (PSA) 69.65 Ų, and a calculated LogP of 2.89, the compound occupies a distinct lipophilicity space within its congeneric series . The 1,3-dioxol-2-one scaffold serves as the core structural motif for a well-established class of bioreversible prodrug moieties—exemplified by the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) group used in FDA-approved agents such as olmesartan medoxomil and lenampicillin—yet the 5-tert-butyl substitution introduces quantitatively distinct hydrolytic stability, steric bulk, and pharmacokinetic tuning parameters that differentiate it from the more common 5-methyl, 5-ethyl, and 5-phenyl congeners [1][2].

Why Generic Substitution Fails: Quantitative Differentiation of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate from 5-Methyl, 5-Ethyl, and Free-Acid Analogs


Within the broader 2-oxo-1,3-dioxole chemical space, the 5-position substituent is the single most influential determinant of hydrolytic lability, enzymatic recognition, and systemic availability of derived prodrugs—meaning that simple interchange among 5-methyl, 5-ethyl, 5-isopropyl, or 5-tert-butyl variants is not pharmacokinetically neutral and leads to quantitatively divergent outcomes in vivo [1]. The 5-tert-butyl substituent confers a hydrolysis half-life approximately 3.1-fold longer than that of the 5-methyl analog under identical physiological conditions (pH 7.4, 37 °C), translating to a systemic availability difference of roughly 36 percentage points in a canine model [1]. Furthermore, the benzyl ester moiety of the target compound (CAS 188526-16-1) provides a hydrogenolyzable carboxyl-protecting group that is absent in the free carboxylic acid form (CAS 188525-92-0), enabling distinct synthetic utility as a protected intermediate in multi-step medicinal chemistry workflows [2]. These differences are not incremental—they are categorical—and directly determine whether a given research or industrial application succeeds or fails.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate


Hydrolysis Half-Life at Physiological pH: 5-tert-Butyl vs. 5-Methyl (Direct Head-to-Head Comparison)

In the seminal methyldopa prodrug study by Saari et al. (1984), the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester (7a) and the (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl ester (7b) were subjected to identical in vitro hydrolysis conditions (pH 7.4 deuterated phosphate buffer, 37 °C), with conversion kinetics monitored by 360-MHz ¹H NMR [1]. The 5-tert-butyl derivative 7b hydrolyzed approximately 3.1-fold more slowly than the 5-methyl derivative 7a, establishing that the tert-butyl substituent imparts a quantitatively distinct stability profile directly relevant to sustained-release prodrug strategies [1].

Prodrug design Hydrolytic stability Controlled release Pharmacokinetics

Systemic Bioavailability of Liberated Parent Drug: 5-tert-Butyl vs. 5-Methyl Prodrug Esters in Canine Model

In a randomized crossover bioavailability study in male beagle dogs, Saari et al. compared the systemic availability of methyldopa following oral administration of the 5-methyl ester 7a and the 5-tert-butyl ester 7b, each dosed at an equivalent of 200 mg of methyldopa, with intravenous methyldopa (100 mg) serving as the reference standard [1]. The 5-methyl derivative 7a delivered methyldopa with near-complete systemic availability (~92%), statistically indistinguishable from the IV reference and from orally administered methyldopa itself. In marked contrast, the 5-tert-butyl derivative 7b delivered only ~56% systemic availability—a reduction of approximately 36 percentage points—which the authors attributed to slower in vivo conversion of the tert-butyl prodrug, affording greater opportunity for presystemic metabolism of the intact catechol ester [1].

Oral bioavailability Systemic availability Pharmacokinetic comparison In vivo prodrug performance

Antihypertensive Efficacy in Spontaneously Hypertensive Rats: Comparative Dose-Response of 5-tert-Butyl vs. 5-Methyl Methyldopa Prodrug Esters

Saari et al. evaluated the oral antihypertensive activity of both the 5-methyl ester 7a and the 5-tert-butyl ester 7b in spontaneously hypertensive (SH) rats at three escalating dose levels (equivalent to 25, 50, and 100 mg/kg of methyldopa) and compared their effects against methyldopa itself and its α-(pivaloyloxy)ethyl ester [1]. At the highest dose tested (~0.47 mmol/kg PO, equivalent to 100 mg/kg methyldopa), the 5-methyl ester 7a produced a maximal reduction in mean arterial pressure of 93 ± 18 mmHg, while the 5-tert-butyl ester 7b produced a reduction of 83 ± 11 mmHg [1]. At the intermediate dose (equivalent to 50 mg/kg methyldopa), 7a achieved a 52 ± 4 mmHg reduction compared to 45 ± 11 mmHg for 7b, and at the low dose (equivalent to 25 mg/kg), 7a achieved 29 ± 5 mmHg vs. 24 ± 4 mmHg for 7b [1]. Both esters demonstrated statistically significant antihypertensive efficacy at all dose levels (p < 0.05 vs. pretreatment), confirming that while the 5-tert-butyl variant is a viable prodrug scaffold, its efficacy is systematically attenuated relative to the 5-methyl analog in a manner consistent with its slower hydrolysis kinetics.

Antihypertensive efficacy In vivo pharmacology Dose-response SH rat model

Physicochemical Property Differentiation: Benzyl 5-(tert-butyl) vs. Benzyl 5-Ethyl and Free Acid Analogs for Synthetic Intermediate Selection

Physicochemical comparison across the benzyl ester congeneric series reveals that the 5-tert-butyl substitution in the target compound (CAS 188526-16-1; C₁₅H₁₆O₅, MW 276.29, LogP 2.89, PSA 69.65 Ų) imparts a molecular weight increment of 28.06 Da and a LogP increase of approximately 1.66 log units relative to the corresponding free carboxylic acid (CAS 188525-92-0; C₈H₁₀O₅, MW 186.16, LogP 1.23, PSA 80.65 Ų), and a molecular weight increment of 28.06 Da relative to the benzyl 5-ethyl analog (CAS 188526-13-8; C₁₃H₁₂O₅, MW 248.23) [1]. The benzyl ester moiety additionally provides orthogonal synthetic utility: it serves as a hydrogenolyzable carboxyl protecting group (cleavable under neutral, non-aqueous conditions via Pd-catalyzed hydrogenolysis) that is compatible with the acid-labile 1,3-dioxol-2-one ring, enabling multi-step synthetic sequences where the free carboxylic acid would undergo undesired side reactions [2].

Lipophilicity Molecular weight Protecting group strategy Synthetic intermediate Physicochemical profiling

Tunable Hydrolytic Range Across the 5-Substituent Spectrum: Positioning the 5-tert-Butyl Scaffold Within the Dioxolenone Prodrug Landscape

Cross-study integration of hydrolysis rate data across the 5-substituent spectrum reveals a tunable range spanning approximately an order of magnitude, with the 5-tert-butyl scaffold occupying the slow-hydrolysis extreme. Alexander et al. (1996) demonstrated that 5-phenyl- and 5-anisyl-substituted (oxodioxolenyl)methyl carbamates hydrolyzed 2–3 fold faster than the 5-methyl analog in pH 7.4 phosphate buffer [1]. Conversely, Saari et al. (1984) established that the 5-tert-butyl-substituted methyldopa ester hydrolyzed approximately 3.1-fold slower than the 5-methyl analog under comparable pH 7.4 conditions [2]. Sakamoto et al. (1985) further showed that N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl norfloxacin achieved ~5-fold higher blood levels of norfloxacin than the parent drug upon oral administration in mice, confirming the 5-methyl variant as the rapid-hydrolysis benchmark [3]. Together, these studies define a hydrolysis rate hierarchy of 5-aryl (fastest) > 5-methyl (intermediate) > 5-tert-butyl (slowest) that enables rational scaffold selection for pharmacokinetic tuning.

Prodrug scaffold comparison Hydrolysis rate tuning Structure-property relationship Dioxolenone SAR

Synthetic Intermediate Orthogonality: Benzyl Ester as a Hydrogenolyzable Protecting Group Compatible with the Acid-Sensitive 1,3-Dioxol-2-one Ring

US Patent 5,610,314 (Bristol-Myers Squibb, 1997) explicitly claims benzyl esters as intermediates in the preparation of dioxolenone derivatives for prodrug synthesis, identifying benzyl (along with diphenylmethyl and para-methoxybenzyl) as a preferred arylalkyl ester protecting group in the general structure where R₂ is 'alkyl or arylalkyl such as benzyl' [1]. The benzyl ester is orthogonal to the acid-labile 1,3-dioxol-2-one ring: it can be removed under neutral conditions via palladium-catalyzed hydrogenolysis without ring-opening the cyclic carbonate, whereas direct handling of the free carboxylic acid (CAS 188525-92-0) may lead to decarboxylation or ring degradation under the acidic or basic conditions often required for carboxylate manipulation [1]. This orthogonality is not available from the corresponding methyl or ethyl esters (which require saponification) or from the free acid itself, making the benzyl ester the preferred form for multi-step synthetic sequences in which the 5-tert-butyl-2-oxo-1,3-dioxole scaffold must be carried through transformations incompatible with a free carboxyl group.

Protecting group strategy Hydrogenolysis Multi-step synthesis Orthogonal deprotection Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate Based on Quantitative Differentiation Evidence


Sustained-Release Oral Prodrug Design Requiring Extended Hydrolysis Half-Life Beyond the 5-Methyl Benchmark

When a prodrug program demands prolonged or attenuated parent drug release rather than rapid burst kinetics, the 5-tert-butyl scaffold offers a hydrolysis half-life of approximately 11.6 hours at pH 7.4—roughly 3.1-fold longer than the 5-methyl analog (t₁/₂ ≈ 3.7 h) [1]. This makes the target compound the precursor of choice for synthesizing (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl ester prodrugs where the design objective is sustained systemic exposure or reduced peak-to-trough fluctuation, a profile that the widely commercialized 5-methyl (medoxomil) scaffold cannot deliver. The corresponding systemic availability of ~56% in the canine model further supports applications where partial, controlled release is pharmacologically adequate [1].

Protected Synthetic Intermediate for Multi-Step Medicinal Chemistry Incorporating the 5-tert-Butyl-1,3-dioxol-2-one Scaffold

For medicinal chemistry campaigns requiring the 5-tert-butyl-2-oxo-1,3-dioxole core to be carried through multiple synthetic transformations prior to final deprotection, the benzyl ester form (CAS 188526-16-1) provides a hydrogenolyzable carboxyl protecting group orthogonal to the acid-sensitive cyclic carbonate ring [2]. This avoids the ring-degradation risks associated with saponification of methyl or ethyl esters, and eliminates the need for reprotection strategies that would be required when using the free carboxylic acid (CAS 188525-92-0) [2]. The elevated LogP (2.89) relative to the free acid (1.23) also facilitates organic-phase reactions and chromatographic purification [3].

Pharmacokinetic Structure-Activity Relationship (SAR) Studies Exploring the Full 5-Substituent Hydrolysis Spectrum

The 5-tert-butyl scaffold occupies the extreme slow-hydrolysis anchor point of the dioxolenone prodrug landscape—approximately 9–10-fold slower than 5-aryl variants and ~3.1-fold slower than the 5-methyl benchmark—making it an essential SAR probe compound for any systematic investigation of how 5-substituent steric and electronic effects modulate prodrug hydrolysis rate, enzymatic recognition, and in vivo pharmacokinetics [1][4]. Procurement of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate enables the synthesis of the tert-butyl-terminated prodrug comparator that completes the 5-substituent SAR matrix (H, methyl, ethyl, isopropyl, tert-butyl, phenyl) required for comprehensive structure-property relationship mapping [1][4].

Differentiated Building Block for Academic and Industrial Prodrug Discovery Libraries

For organizations constructing diversity-oriented prodrug fragment libraries, the 5-tert-butyl benzyl ester offers a structurally differentiated building block that complements the commercially ubiquitous 5-methyl (medoxomil) precursors. The Sakamoto et al. (1985) demonstration that N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl norfloxacin achieved ~5-fold higher blood levels than the parent drug established the 5-methyl variant as the gold standard for rapid release, while the Saari et al. (1984) data position the 5-tert-butyl variant as the logical counterpoint for sustained-release applications [1][5]. A comprehensive library containing both extreme scaffolds plus intermediate variants (5-ethyl, 5-isopropyl) enables systematic exploration of the release-rate continuum without requiring de novo scaffold synthesis [4].

Quote Request

Request a Quote for Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.